molecular formula C7H10N2O3 B161404 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one CAS No. 139767-79-6

3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one

Cat. No. B161404
CAS RN: 139767-79-6
M. Wt: 170.17 g/mol
InChI Key: RCCNQLLGURCTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AHP, and it is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, this compound has been found to possess antitumor properties, which help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is its simple and efficient synthesis method. The compound is also relatively stable and can be easily stored. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. The compound has been found to possess acetylcholinesterase inhibitory activity, which is a key target for the treatment of these diseases. Another potential area of research is the development of new materials for optoelectronic and photovoltaic applications. The compound has been found to possess good optical and electronic properties, which make it a promising candidate for these applications. Finally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a straightforward process that involves the reaction of acetylacetone and ethyl acetoacetate with hydrazine hydrate. The reaction is carried out in ethanol under reflux, and the product is obtained in high yield. The purity of the product can be improved through recrystallization using ethanol.

Scientific Research Applications

3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. The compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases. It has also been used in the development of new materials for optoelectronic and photovoltaic applications.

properties

CAS RN

139767-79-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-acetyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C7H10N2O3/c1-5(11)6-4-7(12)9(8-6)2-3-10/h10H,2-4H2,1H3

InChI Key

RCCNQLLGURCTKK-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(=O)C1)CCO

Canonical SMILES

CC(=O)C1=NN(C(=O)C1)CCO

synonyms

3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro-2-(2-hydroxyethyl)- (9CI)

Origin of Product

United States

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